Vanillyl alcohol

Description

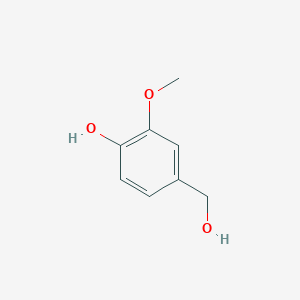

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(hydroxymethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENOXNGFMSCLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198074 | |

| Record name | Vanillyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS], Solid, white or colourless crystals with a mild, sweet, balsamic, vanilla-like odour | |

| Record name | Vanillyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20047 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Vanillyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

312.00 to 313.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2 mg/mL at 20 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol) | |

| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Vanillyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

498-00-0 | |

| Record name | Vanillyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanillyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12087 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vanillyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vanillyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7EA1JUA6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114 - 115 °C | |

| Record name | 4-Hydroxy-3-methoxybenzenemethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Vanillyl Alcohol (CAS 498-00-0): A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, analytical methodologies, and biological activities of vanillyl alcohol, a promising phenolic compound with therapeutic potential.

This compound, with the CAS number 498-00-0, is a naturally occurring phenolic compound and a key derivative of vanillin (B372448).[1][2][3] Structurally, it is 4-(hydroxymethyl)-2-methoxyphenol and belongs to the guaiacol (B22219) and benzyl (B1604629) alcohol families.[3][4] This versatile molecule has garnered significant interest in the scientific community, particularly for its potential applications in the pharmaceutical and flavor industries.[1][5] Recent research has illuminated its diverse biological activities, including neuroprotective, anti-inflammatory, anti-angiogenic, and anti-nociceptive effects, positioning it as a compelling candidate for further investigation in drug discovery and development.[6][7][8] This technical guide provides a comprehensive overview of this compound, summarizing its physicochemical properties, detailing its synthesis and analytical characterization, and exploring its multifaceted biological functions with a focus on experimental protocols and underlying signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a mild, sweet, and balsamic vanilla-like odor.[1] Its key physicochemical properties are summarized in the table below, providing essential data for handling, formulation, and analytical development.

| Property | Value | References |

| CAS Number | 498-00-0 | [3][4] |

| Molecular Formula | C₈H₁₀O₃ | [4] |

| Molecular Weight | 154.16 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 110-117 °C | [3] |

| Boiling Point | 293 °C | [1] |

| Solubility | Soluble in water, ethanol (B145695), and oils. | [3] |

| pKa | 9.75 | [1] |

Synthesis and Analytical Characterization

The primary route for the synthesis of this compound is through the reduction of its precursor, vanillin. This straightforward conversion offers a reliable method for obtaining high-purity material for research and development purposes.

Synthesis from Vanillin

Experimental Protocol: Reduction of Vanillin

This protocol outlines a common laboratory-scale synthesis of this compound from vanillin using sodium borohydride (B1222165) as the reducing agent.

-

Dissolution: Dissolve vanillin in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. Slowly add a solution of sodium borohydride (NaBH₄) in a basic aqueous solution (e.g., 1M NaOH) dropwise to the vanillin solution. The reaction is exothermic and should be controlled by the rate of addition.

-

Quenching: After the reaction is complete (typically monitored by thin-layer chromatography), cautiously add a strong acid, such as hydrochloric acid (HCl), to quench the excess sodium borohydride and neutralize the solution.

-

Isolation: The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and removal of the solvent under reduced pressure.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, such as hot water or a mixture of organic solvents, to yield a crystalline solid.

Analytical Methods

A comprehensive analytical characterization is crucial for confirming the identity and purity of synthesized this compound. The following table summarizes key analytical techniques and their expected outcomes.

| Analytical Technique | Key Findings and Parameters |

| ¹H NMR | The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the benzylic methylene (B1212753) protons, and the hydroxyl protons. The disappearance of the aldehyde proton signal from vanillin (around 9.8 ppm) and the appearance of the benzylic CH₂OH signal are key indicators of a successful reduction. |

| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, and the benzylic carbon bearing the hydroxyl group. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic and alcoholic hydroxyl groups. The characteristic C=O stretching frequency of the aldehyde in vanillin (around 1665 cm⁻¹) will be absent. |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of this compound (m/z 154). Fragmentation patterns will be consistent with the structure. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC can be used to assess the purity of this compound and to separate it from vanillin and other related compounds. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water with an acidic modifier. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is another powerful technique for purity assessment and identification, often after derivatization to increase volatility. |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest to the drug development community. This section details its neuroprotective, anti-inflammatory, and anti-angiogenic properties, including experimental methodologies and proposed signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in preclinical models, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease.[1][3]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes the assessment of this compound's neuroprotective effects against MPP⁺-induced toxicity in dopaminergic MN9D cells, a common in vitro model for Parkinson's disease.[8]

-

Cell Culture: Culture MN9D dopaminergic cells in appropriate media and conditions.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 4 hours).

-

Induction of Toxicity: Expose the cells to the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺) to induce neuronal cell death.

-

Assessment of Cell Viability: Measure cell viability using a standard method such as the MTT assay. A dose-dependent increase in cell viability in the presence of this compound indicates a neuroprotective effect.

-

Mechanistic Studies: To elucidate the mechanism of action, further experiments can be conducted to measure:

-

Reactive Oxygen Species (ROS) levels: Using fluorescent probes like DCFH-DA.

-

Apoptotic markers: Analyze the expression of proteins involved in apoptosis, such as the Bax/Bcl-2 ratio and the cleavage of poly(ADP-ribose) polymerase (PARP), using techniques like Western blotting or qPCR.

-

Signaling Pathway: Neuroprotection

The neuroprotective effects of this compound are believed to be mediated through the modulation of oxidative stress and apoptosis-related signaling pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 498-00-0 [chemicalbook.com]

- 4. This compound | C8H10O3 | CID 62348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Vanillin and its Main Metabolites to Regulate the Inflammatory Response and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-angiogenic, anti-inflammatory and anti-nociceptive activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Apoptosis | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

Vanillyl Alcohol: A Technical Profile of its Physical Properties

For Immediate Release

This technical guide provides a comprehensive overview of the key physical properties of vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), a compound of significant interest in the fields of flavor chemistry, polymer science, and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its fundamental physicochemical characteristics, with a particular focus on its melting and boiling points.

Core Physical Properties of this compound

This compound is an organic compound derived from vanillin (B372448) and is classified as a member of the guaiacols and benzyl (B1604629) alcohols.[1][2] It presents as a white to off-white or tan crystalline powder with a mild, sweet, and vanilla-like odor.[1][3][4] The following table summarizes the key quantitative physical properties of this compound, compiled from various reputable sources.

| Property | Value | Units | References |

| Melting Point | 110 - 117 | °C | [5][6][7] |

| 113 | °C | [8][9] | |

| 114 - 115 | °C | [1] | |

| 112 - 115 | °C | [2][4][10] | |

| Boiling Point | 293 | °C | [5][8][9] |

| 312 - 313 | °C | [1][3][4] | |

| 313.1 | °C | [5][10] | |

| Molecular Formula | C₈H₁₀O₃ | [1][5] | |

| Molecular Weight | 154.16 | g/mol | [1][2][5] |

| Density | 1.2 ± 0.1 | g/cm³ | [5] |

| Flash Point | 142.78 | °C | [4] |

| 143.2 | °C | [10] | |

| Vapor Pressure | 0.000216 | mmHg @ 25°C | [3][4][10] |

| Solubility | Soluble in hot water, organic solvents, and oils. | [1][6][7] |

Experimental Protocols for Physical Property Determination

The accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail the standard methodologies for these measurements.

Determination of Melting Point

The capillary method is a widely accepted and standard technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point. Pure crystalline solids typically exhibit a sharp melting point, while impurities can lead to a depression and broadening of the melting range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with a heating oil bath or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely powdered using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath of the melting point apparatus.

-

Heating: The apparatus is heated gently. A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to 1-2°C per minute as the melting point is neared to ensure accuracy.

-

Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

Determination of Boiling Point

For liquid compounds or solids that can be melted without decomposition, the boiling point can be determined using several methods, including the distillation method and the Thiele tube method.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid converts into a vapor.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thiele tube or similar heating apparatus

-

Heating fluid (e.g., mineral oil)

-

Calibrated thermometer

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation: A small amount of the liquid sample (or molten solid) is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath (like a Thiele tube). The liquid level in the test tube should be below the level of the heating fluid.

-

Heating: The apparatus is heated gently and uniformly.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.

-

Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. thinksrs.com [thinksrs.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

vanillyl alcohol solubility in different solvents

An In-depth Technical Guide to the Solubility of Vanillyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. The information is intended to support research, development, and formulation activities involving this versatile compound.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of pure solvents at various temperatures. The following tables summarize the mole fraction solubility (x) of this compound.

Table 1: Mole Fraction Solubility of this compound in Alcohols

| Temperature (K) | Ethanol | Isopropanol | n-Butanol |

| 293.15 | 0.2985 | 0.1893 | 0.1256 |

| 298.15 | 0.3342 | 0.2154 | 0.1447 |

| 303.15 | 0.3721 | 0.2436 | 0.1658 |

| 308.15 | 0.4125 | 0.2741 | 0.1889 |

| 313.15 | 0.4556 | 0.3072 | 0.2143 |

| 318.15 | 0.5017 | 0.3431 | 0.2421 |

| 323.15 | 0.5511 | 0.3820 | 0.2725 |

| 328.15 | 0.6041 | 0.4241 | 0.3057 |

| 333.15 | 0.6611 | 0.4697 | 0.3419 |

| 338.15 | 0.7224 | 0.5191 | 0.3814 |

| 343.15 | 0.7885 | 0.5726 | 0.4244 |

Table 2: Mole Fraction Solubility of this compound in Esters and Ketones

| Temperature (K) | Ethyl Acetate | Butyl Acetate | Acetone | Methyl Isobutyl Ketone |

| 293.15 | 0.1582 | 0.0891 | 0.2614 | 0.1438 |

| 298.15 | 0.1798 | 0.1026 | 0.2945 | 0.1642 |

| 303.15 | 0.2035 | 0.1175 | 0.3301 | 0.1865 |

| 308.15 | 0.2295 | 0.1341 | 0.3685 | 0.2109 |

| 313.15 | 0.2579 | 0.1524 | 0.4098 | 0.2375 |

| 318.15 | 0.2889 | 0.1726 | 0.4543 | 0.2665 |

| 323.15 | 0.3228 | 0.1948 | 0.5023 | 0.2981 |

| 328.15 | 0.3598 | 0.2193 | 0.5541 | 0.3325 |

| 333.15 | 0.4002 | 0.2461 | 0.6099 | 0.3699 |

| 338.15 | 0.4443 | 0.2755 | 0.6701 | 0.4106 |

| 343.15 | 0.4924 | 0.3078 | 0.7351 | 0.4548 |

Table 3: Mole Fraction Solubility of this compound in Other Organic Solvents

| Temperature (K) | Acetonitrile |

| 293.15 | 0.1025 |

| 298.15 | 0.1183 |

| 303.15 | 0.1359 |

| 308.15 | 0.1554 |

| 313.15 | 0.1771 |

| 318.15 | 0.2011 |

| 323.15 | 0.2276 |

| 328.15 | 0.2568 |

| 333.15 | 0.2890 |

| 338.15 | 0.3245 |

| 343.15 | 0.3635 |

Table 4: Qualitative and Other Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) |

| Water | 2 mg/mL[1] | 20 |

| Water | Soluble[2][3] | Not Specified |

| Hot Water | Soluble[1] | Not Specified |

| 95% Ethanol | Soluble[2][4][5] | Not Specified |

| Methanol | Soluble[4] | Not Specified |

| Diethyl Ether | Soluble | Not Specified |

| Benzene | Soluble | Not Specified |

| Oils | Soluble[2][4][5] | Not Specified |

| DMSO | 45 mg/mL | Not Specified |

Experimental Protocols

The quantitative solubility data presented in Tables 1, 2, and 3 were determined using a static gravimetric method.[1]

Static Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution by gravimetric analysis.

Materials and Apparatus:

-

This compound (solute)

-

Solvent of interest

-

Thermostatic shaker or water bath

-

Analytical balance

-

Isothermal jacketed glass vessel

-

Magnetic stirrer

-

Centrifuge

-

Drying oven

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the solvent in an isothermal jacketed glass vessel.

-

Equilibration: The vessel is sealed and placed in a thermostatic shaker or water bath maintained at the desired temperature. The mixture is continuously agitated for a sufficient time to ensure that equilibrium is reached (typically 24 hours).

-

Phase Separation: After equilibration, the agitation is stopped, and the solution is left undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any change in temperature that might affect the solubility.

-

Gravimetric Analysis: The withdrawn sample is transferred to a pre-weighed container. The exact mass of the sample is determined using an analytical balance.

-

Solvent Evaporation: The solvent is removed from the sample by evaporation in a drying oven at a suitable temperature until a constant weight of the dissolved this compound is obtained.

-

Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

-

m₁ is the mass of the dissolved this compound

-

M₁ is the molar mass of this compound

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the static gravimetric method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the static gravimetric method.

Synthesis of this compound from Vanillin

This compound is commonly synthesized via the reduction of vanillin. The following diagram outlines a typical laboratory-scale synthesis.

Caption: A typical reaction pathway for the synthesis of this compound.

References

Spectroscopic and Spectrometric Characterization of Vanillyl Alcohol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic and spectrometric data for vanillyl alcohol, a key intermediate in the synthesis of various pharmaceuticals and flavorings. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Solvent | Multiplicity | Integration | Assignment | Reference |

| 8.79 | DMSO-d6 | s | 1H | Phenolic OH | [1][2] |

| 6.89 - 6.88 | DMSO-d6 | m | 1H | Ar-H | [1][2] |

| 6.74 - 6.69 | DMSO-d6 | m | 2H | Ar-H | [1][2] |

| 5.03 - 5.01 | DMSO-d6 | t | 1H | Benzylic OH | [1][2] |

| 4.39 - 4.38 | DMSO-d6 | d | 2H | -CH₂- | [1][2] |

| 3.75 | DMSO-d6 | s | 3H | -OCH₃ | [1][2] |

| 6.49 | CDCl₃ | s | 1H | Ar-H | [3] |

| 3.93 | CDCl₃ | s | 3H | -OCH₃ | [3] |

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the this compound molecule.

| Chemical Shift (δ) ppm | Solvent | Assignment | Reference |

| 146.72 | CDCl₃ | C-O (phenolic) | [1] |

| 145.32 | CDCl₃ | C-OCH₃ | [1] |

| 132.99 | CDCl₃ | C-CH₂OH | [1] |

| 120.25 | CDCl₃ | Ar-CH | [1] |

| 114.32 | CDCl₃ | Ar-CH | [1] |

| 109.99 | CDCl₃ | Ar-CH | [1] |

| 65.47 | CDCl₃ | -CH₂OH | [1] |

| 55.94 | CDCl₃ | -OCH₃ | [1] |

| 151.90 | CDCl₃ | C-O (phenolic) | [3] |

| 147.32 | CDCl₃ | C-OCH₃ | [3] |

| 129.92 | CDCl₃ | C-CH₂OH | [3] |

| 127.65 | CDCl₃ | Ar-CH | [3] |

| 114.56 | CDCl₃ | Ar-CH | [3] |

| 108.97 | CDCl₃ | Ar-CH | [3] |

| 56.20 | CDCl₃ | -OCH₃ | [3] |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The characteristic IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3600 - 3200 (broad) | O-H stretch | Phenolic and Alcoholic -OH | [4] |

| 3000 - 2800 | C-H stretch | Aromatic and Aliphatic C-H | [4] |

| 1600 - 1500 | C=C stretch | Aromatic Ring | [4] |

| 1100 - 1000 | C-O stretch | Alcohol and Ether | [4] |

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows a molecular ion peak and various fragment ions.

| m/z | Relative Intensity (%) | Assignment | Reference |

| 154 | 100.0 | [M]⁺ (Molecular Ion) | [2] |

| 153 | 22.3 | [M-H]⁺ | [2] |

| 137 | 47.7 | [M-OH]⁺ | [2] |

| 125 | 27.7 | [M-CHO]⁺ | [2] |

| 122 | 26.6 | [M-CH₂O]⁺ | [2] |

| 107 | 16.8 | [2] | |

| 93 | 67.5 | [2] | |

| 77 | 16.2 | [2] | |

| 65 | 74.5 | [2] |

Experimental Protocols

The following sections detail the generalized experimental protocols for acquiring NMR, IR, and MS data for a solid sample like this compound.

NMR Data Acquisition Protocol

This protocol outlines the steps for preparing and running a solution-state NMR experiment.

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[5][6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, small vial.[5][7] Sonication may be used to aid dissolution.[5]

-

If any solid particles are present, filter the solution through a pipette plugged with cotton wool into a clean, high-quality 5 mm NMR tube.[6][7]

-

Ensure the sample height in the NMR tube is at least 5 cm.[7]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[5]

-

Shim the magnetic field to optimize its homogeneity, which maximizes signal resolution.[5]

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to ensure optimal signal detection.[5]

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse sequence, and relaxation delay) and acquire the spectrum.[5]

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

IR Data Acquisition Protocol

This protocol describes the thin solid film method for obtaining an IR spectrum.

-

Sample Preparation :

-

Place a small amount of this compound (approx. 50 mg) into a clean vial.[8]

-

Add a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone) to dissolve the solid completely.[8]

-

Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (NaCl or KBr).[8]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]

-

-

Instrument Setup and Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrument absorptions.[9]

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the salt plates with a suitable solvent (e.g., dry acetone) and return them to a desiccator.[8]

-

MS Data Acquisition Protocol

This protocol provides a general outline for acquiring a mass spectrum using an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

-

Sample Introduction :

-

Prepare a dilute solution of this compound in a volatile solvent suitable for GC injection (e.g., methanol (B129727) or ethyl acetate).

-

The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities.[10][11]

-

Alternatively, for a pure solid, a direct insertion probe can be used to introduce the sample into the ion source where it is heated and vaporized.[12]

-

-

Ionization :

-

In the ion source, the vaporized sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[12]

-

This bombardment removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[11]

-

The excess energy can cause the molecular ion to fragment into smaller, characteristic ions.

-

-

Mass Analysis and Detection :

-

The positively charged ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[11][12]

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[12]

-

The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.[12]

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

-

References

- 1. This compound | C8H10O3 | CID 62348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(498-00-0) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. (Solved) - Interpret IR spectrum of obtained this compound, and explain... (1 Answer) | Transtutors [transtutors.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. mmrc.caltech.edu [mmrc.caltech.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

Vanillyl Alcohol: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is a naturally occurring phenolic compound found in various plants, including the vanilla bean.[1] It is structurally related to vanillin (B372448), a widely used flavoring agent. Beyond its organoleptic properties, this compound has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the current state of research on the biological effects of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals.

Neuroprotective Activities

This compound has demonstrated notable neuroprotective effects, particularly in models of Parkinson's disease. Its mechanism of action appears to be multifactorial, involving the suppression of oxidative stress and the modulation of apoptotic pathways.[2]

Quantitative Data: Neuroprotective Effects

| Parameter | Experimental Model | Treatment | Result | Reference |

| Cell Viability | MPP+-induced toxicity in MN9D dopaminergic cells | 1 µM this compound | 51.5 ± 1.4% viability | [2] |

| 10 µM this compound | 57.5 ± 2.8% viability | [2] | ||

| 20 µM this compound | 69.1 ± 3.1% viability | [2] | ||

| Bax/Bcl-2 Ratio | MPP+-induced toxicity in MN9D dopaminergic cells | 1, 10, and 20 µM this compound | Dose-dependent reversal of the 7-fold increase in Bax/Bcl-2 ratio caused by MPP+ | [2] |

Signaling Pathway: Mitochondrial Apoptosis Inhibition

This compound exerts its neuroprotective effects in part by inhibiting the mitochondrial pathway of apoptosis. In response to neurotoxic stimuli such as MPP+, the pro-apoptotic protein Bax is upregulated, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates a cascade of caspases, culminating in cell death. This compound treatment has been shown to counteract this process by increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of Bax, thereby reducing the Bax/Bcl-2 ratio and preserving mitochondrial integrity.[2]

Experimental Protocol: Neuroprotection Assessment in MN9D Cells

1. Cell Culture and Treatment:

-

Culture MN9D dopaminergic cells in appropriate media.

-

Seed cells in 96-well plates at a suitable density.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 20 µM) for 4 hours.

-

Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) to a final concentration of 25 µM.

-

Include control groups (untreated cells, cells treated with MPP+ alone, and cells treated with this compound alone).

2. Cell Viability Assay (MTT Assay):

-

After 24 hours of incubation with MPP+, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

-

Incubate for 4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

3. Western Blot for Bax and Bcl-2:

-

After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10-12% gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and calculate the Bax/Bcl-2 ratio, normalizing to the loading control.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are attributed to its phenolic hydroxyl group that can donate a hydrogen atom to scavenge free radicals.

Quantitative Data: Antioxidant Effects

| Assay | Parameter | Result | Reference |

| Mushroom Tyrosinase Inhibition (Diphenolase activity) | IC50 | 1.5 mM | [3] |

Note: While an IC50 value for DPPH radical scavenging has been reported in some literature, the specific value was not consistently found across the searched results. The mushroom tyrosinase inhibition assay provides an alternative measure of its antioxidant-related activity.

Experimental Protocol: DPPH Radical Scavenging Assay

1. Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM). The solution should have a deep purple color.

-

Prepare a series of dilutions of this compound in methanol.

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

2. Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the this compound dilutions or control.

-

Add an equal volume of the DPPH working solution to each well/cuvette.

-

Include a blank containing only methanol and the DPPH solution.

-

Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

3. Measurement and Calculation:

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

The scavenging of the DPPH radical is indicated by a color change from purple to yellow, resulting in a decrease in absorbance.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

Plot the percentage inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Anti-inflammatory Properties

This compound has been shown to possess anti-inflammatory activities in various in vivo models.[4] While specific quantitative data for this compound is limited in the provided search results, studies on the closely related compound vanillin suggest that the anti-inflammatory effects are mediated through the inhibition of key inflammatory pathways, such as NF-κB and MAPK, and the reduction of pro-inflammatory cytokine production.

Signaling Pathways: NF-κB and MAPK Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of pro-inflammatory mediators. The NF-κB and MAPK pathways are central to this process. This compound is thought to exert its anti-inflammatory effects by inhibiting the phosphorylation and subsequent activation of key proteins in these pathways, such as p65 (a subunit of NF-κB) and p38 MAPK. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

1. Animal Model and Treatment:

-

Use male ICR mice or a similar strain.

-

Administer this compound orally or intraperitoneally at various doses.

-

Include a control group receiving the vehicle and a positive control group receiving a known anti-inflammatory drug (e.g., indomethacin).

2. Induction of Inflammation:

-

One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.

3. Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

The increase in paw volume is an indicator of the inflammatory response.

4. Data Analysis:

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula:

where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of microorganisms.

Quantitative Data: Antimicrobial Effects

| Organism | Assay | Concentration | Result | Reference |

| Staphylococcus sp. | Well Diffusion | Not specified | 22.67 mm inhibition zone (for a metabolite identified as this compound) | [2] |

| Alternaria alternata | Well Diffusion | Not specified | 20.00 mm inhibition zone (for a metabolite identified as this compound) | [2] |

| Various Pathogens | Broth Microdilution | 1% | Effective inhibition of growth | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Inoculum:

-

Grow the test microorganism (bacteria or fungi) in a suitable broth medium to a specific turbidity, typically corresponding to a concentration of 10^5 to 10^6 CFU/mL.

2. Serial Dilution of this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

3. Inoculation and Incubation:

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

-

Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

-

Alternatively, the absorbance can be read using a microplate reader to determine the inhibition of growth.

Anticancer Potential

Research into the anticancer properties of this compound is ongoing. While direct and extensive quantitative data for this compound is limited in the available search results, studies on structurally similar compounds, such as vanillin and perillyl alcohol, suggest potential antiproliferative and pro-apoptotic effects against various cancer cell lines.

Quantitative Data: Anticancer Effects of Related Compounds

| Compound | Cell Line | Assay | IC50 | Reference |

| Perillyl Alcohol | HepG2 (Liver Cancer) | XTT | 409.2 µg/mL | [2] |

| Vanillin Derivative (6j) | MCF-7 (Breast Cancer) | Not specified | 17.01 µM | [5] |

| Vanillin Oxime | A549 (Lung Cancer) | MTT | Concentration-dependent suppression of viability | [6][7][8][9] |

| Vanillin | HepG2 (Liver Cancer) | Not specified | Dose-dependent inhibition of proliferation | [10][11] |

It is crucial to note that these values are for related compounds and may not directly reflect the potency of this compound. Further research is needed to establish the specific IC50 values of this compound against these and other cancer cell lines.

Experimental Workflow: In Vitro Anticancer Activity

References

- 1. The synergistic effect between vanillin and doxorubicin in ehrlich ascites carcinoma solid tumor and MCF-7 human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic, Antiproliferative and Apoptotic Effects of Perillyl Alcohol and Its Biotransformation Metabolite on A549 and HepG2 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vanillin-Based Indolin-2-one Derivative Bearing a Pyridyl Moiety as a Promising Anti-Breast Cancer Agent via Anti-Estrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vanillin oxime inhibits lung cancer cell proliferation and activates apoptosis through JNK/ERK-CHOP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vanillin oxime inhibits lung cancer cell proliferation and activates apoptosis through JNK/ERK-CHOP pathway -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 9. Vanillin oxime inhibits lung cancer cell proliferation and activates apoptosis through JNK/ERK-CHOP pathway [kjpp.net]

- 10. Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells | Semantic Scholar [semanticscholar.org]

Vanillyl Alcohol: A Comprehensive Technical Guide to Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of vanillyl alcohol, a phenolic alcohol recognized for its characteristic mild, sweet, and balsamic vanilla-like aroma. Beyond its use as a flavoring agent in foods and beverages, recent studies have highlighted its potential neuroprotective effects, making it a compound of interest for drug development. This document details its natural origins, biosynthetic pathways, quantitative data from various sources, and methodologies for its extraction and analysis.

Natural Occurrence of this compound

This compound, or 4-(Hydroxymethyl)-2-methoxyphenol, is a naturally occurring compound derived from vanillin (B372448). Its presence is widespread in the plant kingdom and in various processed foods and beverages.

-

Vanilla Beans: Cured vanilla beans (Vanilla planifolia) are a primary natural source of this compound. It is one of the many aromatic compounds that contribute to the complex flavor profile of natural vanilla extract.[1][2]

-

Aged Spirits: The aging process of spirits like whiskey and rum in oak barrels imparts a range of flavor compounds, including this compound.[3][4][5][6] It is formed from the breakdown of lignin, a complex polymer in the oak wood.[5][6][7] The level of charring of the barrel can influence the concentration of vanillin and related compounds.[4]

-

Roasted Coffee: this compound is also found in roasted coffee beans, where it contributes to the overall aroma profile. The roasting process generates vanillin from other precursor compounds, which can then be reduced to this compound.

-

Beer: The compound has been identified as a natural constituent of beer.[8]

-

Other Plant Sources: While vanilla is the most prominent source, the precursors to this compound are found throughout the plant kingdom as part of the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide variety of plant secondary metabolites.[9][10][11][12]

Quantitative Data on this compound in Natural Sources

The concentration of this compound can vary significantly depending on the source, geographical origin, and processing methods. The following table summarizes available quantitative data.

| Natural Source | Concentration Range | Method of Analysis | Reference(s) |

| Aged Sake (3-56 years) | Trace amounts to 1727.5 µg/L (for vanillin) | HPLC-MS/MS | [13] |

| Premium Young Sake | Trace amounts to 29.9 µg/L (for vanillin) | HPLC-MS/MS | [13] |

| Vanilla Extracts | Identified as a key component | MEKC, HPLC | [1][2] |

Note: Quantitative data for this compound is often reported in conjunction with its precursor, vanillin. The data for sake pertains to vanillin, but indicates the potential for this compound to be present.

Biosynthesis of this compound

This compound is synthesized in plants via the phenylpropanoid pathway. This metabolic route converts the amino acid phenylalanine into a variety of phenolic compounds. The biosynthesis of this compound is closely linked to that of vanillin.

Key Steps in the Phenylpropanoid Pathway leading to this compound:

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.[10][12]

-

Hydroxylation and Methylation: A series of hydroxylation and methylation reactions convert cinnamic acid into intermediates like p-coumaric acid, caffeic acid, and ferulic acid.[10][12]

-

Formation of Vanillin: Ferulic acid is a key precursor to vanillin. The exact enzymatic steps for the side-chain shortening of ferulic acid to vanillin in plants are still under investigation, but it is a critical conversion.[14]

-

Reduction to this compound: Vanillin is then reduced to this compound by an alcohol dehydrogenase.[15][16]

A novel artificial pathway for the de novo biosynthesis of this compound has also been established in Escherichia coli, starting from 4-hydroxybenzoic acid (4-HBA).[17]

Experimental Protocols

The extraction and quantification of this compound require precise methodologies to ensure accuracy and reproducibility.

A common method for extracting this compound and other flavor compounds from vanilla beans is solvent extraction, often using aqueous ethanol (B145695).[1][18]

Protocol: Ethanolic Extraction of Vanilla Beans

-

Sample Preparation: Cured vanilla beans are finely chopped or ground to increase the surface area for extraction.

-

Extraction Solvent: A solution of 35-60% ethanol in water is typically used. The U.S. FDA specifies a minimum of 35% ethanol for commercial vanilla extracts.[19] Alcohol is crucial as vanillin and related compounds are more soluble in alcohol than in water.[18][20]

-

Extraction Process:

-

The prepared vanilla beans are macerated in the ethanol-water solvent at a specific ratio (e.g., 100 g of beans per 1 liter of solvent).

-

The mixture is agitated periodically and allowed to extract over a period ranging from several days to weeks at ambient temperature.

-

Alternatively, accelerated solvent extraction techniques using higher temperatures (e.g., up to 135°F or 57°C) can be employed to reduce the extraction time to a few hours.[20]

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is the vanilla extract containing this compound and other flavor constituents. For analytical purposes, the extract may be concentrated under reduced pressure.

HPLC is a robust technique for the separation and quantification of this compound in extracts.

Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

-

Mobile Phase: A gradient elution is typically used, involving a mixture of two solvents, such as:

-

Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).

-

Solvent B: Acetonitrile or methanol.

-

The gradient starts with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute compounds of increasing hydrophobicity.

-

-

Sample Preparation: The vanilla extract is filtered through a 0.45 µm syringe filter before injection to protect the column from particulates.

-

Analysis:

-

A small volume of the filtered extract (e.g., 10-20 µL) is injected into the HPLC system.

-

The UV detector is set to a wavelength where this compound has strong absorbance, typically around 280 nm.

-

-

Quantification:

-

A calibration curve is generated using certified reference standards of this compound at known concentrations.

-

The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Conclusion

This compound is a significant contributor to the flavor and aroma of several natural and processed products, most notably vanilla, aged spirits, and coffee. Its biosynthesis is intricately linked to the well-established phenylpropanoid pathway. The potential for this compound in drug development, particularly in the area of neuroprotection, underscores the importance of understanding its natural sources and developing robust analytical methods for its quantification. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile phenolic alcohol.

References

- 1. vanillin this compound: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. strathalbynhhardware.com.au [strathalbynhhardware.com.au]

- 4. whiskeybarrel.org [whiskeybarrel.org]

- 5. redheadoakbarrels.com [redheadoakbarrels.com]

- 6. Barrel-Aging Spirits - Patio29 Spirits Company [patio29.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. This compound = 98 , FG 498-00-0 [sigmaaldrich.com]

- 9. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. KEGG PATHWAY: Phenylpropanoid biosynthesis - Granulicella mallensis [kegg.jp]

- 12. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative determination of vanillin and its detection threshold in sake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Vanillin biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Establishing an Artificial Pathway for De Novo Biosynthesis of this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dadoravanilla.com [dadoravanilla.com]

- 19. Effects of Different Extraction Methods on Vanilla Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cooking.stackexchange.com [cooking.stackexchange.com]

Synthesis of Vanillyl Alcohol from Vanillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of vanillyl alcohol from vanillin (B372448), a key intermediate in the pharmaceutical and flavor industries. The document details various synthetic methodologies, presents comparative data on reaction efficiencies, and provides detailed experimental protocols for key transformations.

Introduction

This compound (4-hydroxy-3-methoxybenzyl alcohol) is a valuable organic compound widely utilized as a precursor in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds. Its parent aldehyde, vanillin, is a readily available and cost-effective starting material, often derived from lignin, a byproduct of the paper industry. The reduction of the aldehyde functional group in vanillin to a primary alcohol is the core transformation in the synthesis of this compound. This guide explores the most common and effective methods to achieve this conversion, with a focus on chemical reduction and catalytic hydrogenation.

Synthetic Methodologies

The conversion of vanillin to this compound is primarily an aldehyde reduction. Several methods have been developed, each with its own advantages and disadvantages concerning yield, selectivity, cost, and environmental impact. The most prominent methods include reduction with sodium borohydride (B1222165) and catalytic hydrogenation.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones.[1] It is favored for its ease of handling and high yields in the synthesis of this compound.[2][3] The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or aqueous sodium hydroxide (B78521).[2][4] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of vanillin.[5] Subsequent protonation of the resulting alkoxide intermediate yields this compound.[5]

Catalytic Hydrogenation

Catalytic hydrogenation offers a greener alternative to the use of stoichiometric reducing agents. This method involves the reaction of vanillin with hydrogen gas (H₂) in the presence of a metal catalyst. Various catalysts have been explored, with palladium (Pd), platinum (Pt), and gold (Au) supported on carbon being particularly effective.[6][7] Nickel-copper (Ni-Cu) catalysts have also been utilized for this transformation.[8] The reaction conditions, such as temperature, pressure, and catalyst choice, can be optimized to achieve high conversion and selectivity to this compound.[6]

Transfer Hydrogenation

Transfer hydrogenation is a variation of catalytic hydrogenation where a hydrogen donor molecule, such as formic acid, is used instead of hydrogen gas.[9][10] This method can be advantageous as it avoids the need for high-pressure hydrogenation equipment. A Pd/Fe@N/C catalyst has shown excellent activity for the transfer hydrogenation of vanillin to this compound using formic acid as the hydrogen source.[9]

Comparative Data of Synthetic Methods

The selection of a synthetic route for the production of this compound often depends on factors such as yield, selectivity, reaction conditions, and catalyst reusability. The following table summarizes quantitative data from various reported methods.

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Vanillin Conversion (%) | This compound Yield/Selectivity (%) | Reference |

| Sodium Borohydride | NaBH₄ | Ethanol/NaOH(aq) | Room Temp | 0.5 - 1 | >95 | High (often not quantified in detail) | [2],[4] |

| Catalytic Hydrogenation | Pd/C | Water | 30 | 1.5 | >99 | >99 (Selectivity) | [6] |

| Catalytic Hydrogenation | Pt/C | Water | 30 | 1.5 | ~95 | ~95 (Selectivity) | [6] |

| Catalytic Hydrogenation | Au/C | Water | 30 | 1.5 | ~85 | ~85 (Selectivity) | [6] |

| Transfer Hydrogenation | Pd/Fe@N/C | Ethyl Acetate | 80 | - | High | 84.5 (Yield) | [9] |

Experimental Protocols

This section provides detailed experimental procedures for the most common laboratory-scale synthesis of this compound from vanillin.

Protocol for Sodium Borohydride Reduction of Vanillin

This protocol is adapted from established laboratory procedures.[2][4]

Materials:

-

Vanillin (C₈H₈O₃)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

1 M Sodium hydroxide (NaOH) solution

-

6 M Hydrochloric acid (HCl) solution

-

Ice

-

Round-bottom flask

-

Stir bar and stir plate

-

Pipettes

-

Beakers

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

In a 25 mL round-bottom flask, dissolve 2.0 g of vanillin in 4 mL of ethanol. Add a stir bar and stir the solution at room temperature until the vanillin is completely dissolved.[2]

-

Cool the flask in an ice bath.[2]

-

In a separate vial, dissolve 0.5 g of sodium borohydride in 3.8 mL of 1 M NaOH solution.[2]

-

Slowly, add the sodium borohydride solution dropwise to the stirred vanillin solution over a period of 10 minutes. The reaction is exothermic, so maintain the temperature with the ice bath.[2]

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 10 minutes.[2]

-

Re-cool the flask in the ice bath and slowly add 6 M HCl dropwise to quench the excess sodium borohydride. Continue adding HCl until the evolution of hydrogen gas ceases and the solution is acidic (check with pH paper).[2][4]

-

Continue stirring in the ice bath for another 10 minutes to allow the product to precipitate.[2]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[2]

-

Wash the collected solid with two portions of ice-cold water.[2]

-

Allow the product, this compound, to air dry.

Protocol for Catalytic Hydrogenation of Vanillin with Pd/C

This protocol is based on the highly efficient method described by Alijani et al.[6]

Materials:

-

Vanillin (C₈H₈O₃)

-

Pd/C catalyst (e.g., 5 wt%)

-

Deionized water

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave) with stirring capability

-

Filtration apparatus

Procedure:

-

In a high-pressure reactor, add 2 mmol of vanillin and 10 mg of the Pd/C catalyst.

-

Add a suitable amount of deionized water to dissolve the vanillin.

-

Seal the reactor and purge it with hydrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to 0.7 MPa.[6]

-

Heat the reactor to 30 °C and stir the reaction mixture for 90 minutes.[6]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The aqueous solution contains the this compound product, which can be isolated by solvent extraction or other purification methods.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows discussed in this guide.

Caption: Reaction pathways for the synthesis of this compound from vanillin.

Caption: General experimental workflow for the borohydride reduction of vanillin.

References

- 1. kibin.com [kibin.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. brainly.com [brainly.com]

- 6. researchgate.net [researchgate.net]

- 7. research.polyu.edu.hk [research.polyu.edu.hk]

- 8. researchgate.net [researchgate.net]

- 9. Transfer Hydrogenation of Vanillin with Formic Acid over Graphene-Encapsulated Nitrogen-Doped Bimetallic Magnetic Pd/Fe@N/C Catalyst - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

Vanillyl Alcohol: A Bio-Based Building Block for High-Performance Materials and Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) is an aromatic compound derived from lignin (B12514952), one of the most abundant biopolymers on Earth. As the chemical industry seeks sustainable alternatives to petroleum-based feedstocks, this compound is emerging as a versatile and valuable bio-based building block. Its unique structure, featuring a phenolic hydroxyl group, an alcoholic hydroxyl group, and a methoxy (B1213986) group on a benzene (B151609) ring, provides a platform for a wide range of chemical modifications. This versatility allows for its application in the synthesis of high-performance polymers, as a precursor for pharmaceuticals, and as a flavoring agent. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis from bio-based sources, and its applications in polymer chemistry and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in various fields. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀O₃ | [1] |

| Molar Mass | 154.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 110-117 °C | [1] |

| Boiling Point | 237.52 °C (rough estimate) | [1] |

| Density | 1.1690 g/cm³ (rough estimate) | [1] |

| Flash Point | 143.2 °C | [1] |

| Water Solubility | Soluble | [1] |

| Solubility in other solvents | Soluble in 95% ethanol (B145695) (5%), and oils. | [1] |

| pKa | 9.75 ± 0.18 | [2] |

| LogP | 0.42 | [2] |

Bio-Based Production of this compound

The sustainable production of this compound is primarily achieved through the reduction of vanillin (B372448), which can be obtained from the depolymerization of lignin.[3] Both chemical and biocatalytic routes have been explored for this conversion.

Chemical Synthesis from Vanillin

A common laboratory-scale method for the synthesis of this compound is the reduction of vanillin using sodium borohydride (B1222165).

Experimental Protocol: Reduction of Vanillin to this compound

Materials:

-

Vanillin

-

Sodium hydroxide (B78521) (NaOH) solution (1M)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl) solution (2.5M)

-

Ice bath

-

Beakers

-

Stirring equipment

-

pH paper

-

Vacuum filtration apparatus

-

Filter paper

Procedure:

-

Dissolve vanillin (e.g., 0.76 g, 5 mmol) in aqueous NaOH solution (1M, 5 mL) in a beaker with stirring until a homogenous yellow solution is formed.

-

Cool the beaker in an ice bath.

-

Carefully add sodium borohydride (e.g., ~0.15 g) to the vanillin solution in small portions with continuous mixing.

-

Allow the reaction mixture to stand at room temperature for 20 minutes.

-

Place the reaction mixture back in the ice bath in a fume hood.

-

Add aqueous HCl solution (2.5M) dropwise while swirling until the solution becomes colorless and gas evolution ceases.

-

Verify that the mixture is strongly acidic using pH paper.

-

Continue cooling to promote the precipitation of white crystals of this compound.

-

Collect the product by vacuum filtration and wash with three portions of ice-cold water.

-

The crude product can be recrystallized from water to improve purity.[4]

Biocatalytic Production

Microbial conversion of lignin-derived compounds offers a green and sustainable route to this compound. Several microorganisms can convert vanillin and other precursors like ferulic acid into this compound. The yields of these biotransformations can vary depending on the microorganism, substrate, and reaction conditions.

| Microorganism | Substrate | Product(s) | Yield | Reference(s) |

| Nocardia sp. | Vanillic acid | This compound and Guaiacol | 11% (this compound) | [5] |

| Escherichia coli (engineered) | Glycerol | This compound | 3.89 g/L | [6] |

| Amycolatopsis sp. ATCC 39116 (engineered) | Ferulic acid | Vanillin (further reduced to this compound) | 19.3 g/L (vanillin) | [6] |

| Pseudomonas putida GN299 | Ferulic acid | Vanillin, Vanillic acid, this compound | 8.3 mM (vanillin), 1.1 mM (this compound) | [3] |

Experimental Protocol: Biocatalytic Conversion of Vanillin to this compound (Conceptual)

Materials:

-

Selected microorganism (e.g., Cystobasidium laryngis)

-

Growth medium (e.g., Lilly–Barnett medium)

-

Vanillin

-

Shaker incubator

-

Centrifuge

-

Analytical equipment (e.g., HPLC)

Procedure:

-

Cultivate the selected microorganism in a suitable growth medium until it reaches the desired growth phase (e.g., late exponential phase).

-

Prepare a stock solution of vanillin in the growth medium.

-

Inoculate a fresh medium containing a defined concentration of vanillin with the microbial culture.

-

Incubate the culture under controlled conditions (temperature, agitation) for a specific period.

-

Monitor the conversion of vanillin to this compound over time by taking samples and analyzing them using HPLC.

-